3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is a chemical compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound exhibits unique structural and functional properties that make it of interest in various scientific fields, particularly in medicinal chemistry and drug development.
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine can be classified as:
The synthesis of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine typically involves nucleophilic substitution reactions. The general procedure includes:
The reaction mechanism involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the benzyl chloride, leading to the formation of the ether bond. The reaction yields 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine along with by-products that may need to be removed through purification techniques such as recrystallization or chromatography.
The molecular formula for 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 215.65 g/mol |
IUPAC Name | 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine |
InChI | InChI=1S/C10H11ClFNO/c11-9-7-10(12)8(6-13)5-4-3/h4-7H,3H2,1H3 |
Canonical SMILES | C1CCN(C1)C(C2=CC=C(C=C2Cl)F)O |
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine involves its interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects, particularly in neurological disorders and cancer treatments .
The stability of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine under various conditions has not been extensively documented but is expected to follow typical stability patterns for azetidine derivatives.
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine has several potential applications:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4